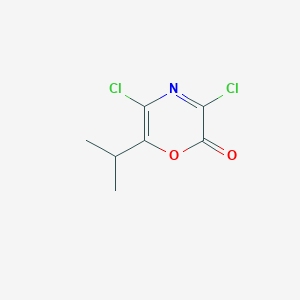
3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one: is a heterocyclic compound characterized by the presence of chlorine atoms at the 3rd and 5th positions, an isopropyl group at the 6th position, and an oxazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one typically involves the reaction of appropriate chlorinated precursors with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific steps include:
Chlorination: Chlorination of a suitable precursor to introduce chlorine atoms at the desired positions.
Cyclization: Formation of the oxazinone ring through cyclization reactions.
Isopropylation: Introduction of the isopropyl group at the 6th position using isopropylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and cyclization processes, often using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atoms in 3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The oxazinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxazinone ring.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction Products: Altered oxazinone derivatives with different oxidation states.
Hydrolysis Products: Breakdown products of the oxazinone ring, potentially leading to simpler organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Catalysis: Employed in catalytic processes due to its unique chemical properties.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: Used as a scaffold for developing new therapeutic agents.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative used.
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-2H-1,4-oxazin-2-one: Lacks the isopropyl group, leading to different chemical and biological properties.
6-Isopropyl-2H-1,4-oxazin-2-one:
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one: Contains a methyl group instead of an isopropyl group, leading to variations in its chemical behavior.
Eigenschaften
CAS-Nummer |
131882-00-3 |
|---|---|
Molekularformel |
C7H7Cl2NO2 |
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
3,5-dichloro-6-propan-2-yl-1,4-oxazin-2-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-3(2)4-5(8)10-6(9)7(11)12-4/h3H,1-2H3 |
InChI-Schlüssel |
HKEFATMJLYCDFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Kanonische SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(1-methylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















